molecular formula C8H10N2O2S B12635291 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 921600-56-8

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No.: B12635291
CAS No.: 921600-56-8
M. Wt: 198.24 g/mol
InChI Key: IVLMQSOUUCWUTG-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound with a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. The reaction typically requires the use of solvents such as toluene or ethanol and may involve catalysts like p-toluenesulfonic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including one-pot multicomponent reactions. These methods are favored for their efficiency and high yields. Microwave irradiation and solvent-free conditions are also utilized to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential use in developing new pharmaceuticals, particularly for its anti-tubercular and anti-cancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Aminobenzothiazole
  • 6-Methyl-2-aminobenzothiazole

Uniqueness

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of applications make it a valuable compound in both research and industry .

Biological Activity

6-Amino-2-methyl-2,3-dihydro-1H-1λ6,2-benzothiazole-1,1-dione, commonly referred to as 6-amino-2-methylbenzothiazole, is a compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • IUPAC Name : 6-Amino-2-methylbenzothiazole
  • Molecular Formula : C8H8N2S
  • Molecular Weight : 164.23 g/mol
  • Appearance : White to cream crystalline powder
  • Melting Point : 121-127 °C

Biological Activity Overview

The biological activity of 6-amino-2-methylbenzothiazole has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has demonstrated that derivatives of benzothiazoles exhibit significant anticancer properties. For instance, a study highlighted the efficacy of 2-aminobenzothiazole derivatives against various cancer cell lines, showing IC50 values ranging from 0.315 to 2.66 µM for cell growth inhibition in prostate (PC3), breast (MCF-7), lung (A549), and colon cancer (HCT-116) cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 3PC30.315EGFR inhibition
Compound 4MCF-71.08Cell cycle arrest
Compound 5A5490.500Apoptosis induction
Compound 6HCT-1162.66Inhibition of angiogenesis

Antimicrobial Activity

In addition to its anticancer properties, benzothiazole derivatives have shown promising antimicrobial activity. A study focused on synthesizing and evaluating various benzothiazole derivatives indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEscherichia coli32
Compound CPseudomonas aeruginosa64

Case Study 1: In Vivo Efficacy Against Tumors

A notable case study investigated the in vivo efficacy of a benzothiazole derivative in an MC38 xenograft model. The treatment resulted in a 62% reduction in tumor growth at a dosage of 200 mg/kg , demonstrating significant potential for therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of synthesized benzothiazole derivatives against various pathogens. The results indicated that certain derivatives had comparable efficacy to standard antibiotics, suggesting their potential role as alternative treatments for resistant bacterial strains .

Properties

CAS No.

921600-56-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-6-amine

InChI

InChI=1S/C8H10N2O2S/c1-10-5-6-2-3-7(9)4-8(6)13(10,11)12/h2-4H,5,9H2,1H3

InChI Key

IVLMQSOUUCWUTG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(S1(=O)=O)C=C(C=C2)N

Origin of Product

United States

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